molecular formula C16H14N2O4 B13937018 Phthalimidinoglutarimide-propargyl-OH

Phthalimidinoglutarimide-propargyl-OH

Cat. No.: B13937018
M. Wt: 298.29 g/mol
InChI Key: OLNTVTXJXBYTOV-UHFFFAOYSA-N
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Description

3-[1,3-Dihydro-4-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione is a complex organic compound with a unique structure that includes both isoindoline and piperidinedione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,3-Dihydro-4-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the isoindoline core followed by the introduction of the piperidinedione moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[1,3-Dihydro-4-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

3-[1,3-Dihydro-4-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[1,3-Dihydro-4-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline and piperidinedione derivatives, such as:

Uniqueness

What sets 3-[1,3-Dihydro-4-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione apart is its unique combination of functional groups and structural features

Properties

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

3-[7-(3-hydroxyprop-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C16H14N2O4/c19-8-2-4-10-3-1-5-11-12(10)9-18(16(11)22)13-6-7-14(20)17-15(13)21/h1,3,5,13,19H,6-9H2,(H,17,20,21)

InChI Key

OLNTVTXJXBYTOV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCO

Origin of Product

United States

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